{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
Description
Properties
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol generally involves the following key steps:
- Formation of the phenylmethanol core with a suitable leaving group or activated position for nucleophilic substitution.
- Introduction of the pyrrolidin-3-yl moiety via nucleophilic substitution or amide coupling.
- Methoxy linkage formation connecting the pyrrolidine to the phenyl ring.
- Purification and characterization to ensure high purity and yield.
Stepwise Preparation Methods
Synthesis of 3-(Methoxy)phenylmethanol Intermediate
- Starting from commercially available 3-hydroxybenzyl alcohol, the hydroxyl group on the phenyl ring is converted to a suitable leaving group (e.g., mesylate or tosylate) or directly reacted under Williamson ether synthesis conditions to introduce the methoxy linkage.
- Alternatively, phenol derivatives can be alkylated using chloromethyl alcohol derivatives under basic conditions to yield the 3-(methoxy)phenylmethanol intermediate.
Introduction of Pyrrolidin-3-yl Group
- The pyrrolidin-3-yl fragment is typically introduced via nucleophilic substitution using pyrrolidine or its derivatives.
- In some protocols, the pyrrolidine nitrogen is protected or activated to improve selectivity and yield.
- Coupling reactions employing carbonyldiimidazole (CDI) activation of carboxylic acids followed by pyrrolidine addition have been reported to form amide or ether linkages effectively.
Coupling via Methoxy Linkage
- The methoxy bridge is formed by reacting the phenolic hydroxyl group with a pyrrolidin-3-yl-containing alkyl halide or via nucleophilic substitution on an activated aromatic intermediate.
- Conditions often involve polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with bases like potassium carbonate or sodium hydride to facilitate ether bond formation.
Representative Experimental Procedure
A one-pot synthesis approach reported for similar 1-arylpyrrole derivatives involves:
- Activation of the carboxylic acid or phenolic hydroxyl group with carbonyldiimidazole (CDI) in dry THF at room temperature.
- Subsequent addition of pyrrolidine to form the amide or ether intermediate.
- Treatment with trifluoroacetic acid (TFA) and 2,5-dimethoxytetrahydrofuran to complete the cyclization or coupling step.
- Workup includes aqueous extraction, neutralization with sodium bicarbonate, drying, and purification by silica gel chromatography to yield products with purities over 96%.
Yields and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation with CDI | CDI in dry THF, room temp, 15 min | >90 | Efficient activation of hydroxyl or acid |
| Pyrrolidine addition | Pyrrolidine, room temp, 15 min | 85–95 | Clean conversion to amide/ether intermediate |
| Cyclization/Final coupling | TFA, 2,5-dimethoxytetrahydrofuran, 80 °C, 30 min | 64–85 | One-pot process, mild heating required |
| Purification | Silica gel chromatography, hexane/ethyl acetate | — | Yields isolated pure product |
Alternative Synthetic Routes and Considerations
- Some synthetic routes start from protected amino acids or pyroglutamate derivatives, employing C-H activation and arylation strategies to build complex pyrrolidinyl-phenyl structures, but these are more elaborate and lower yielding (overall ~12% over nine steps).
- The use of trifluoroacetic anhydride and dichloromethane for amide coupling and pyrrolidine incorporation has been documented, with careful addition to control reaction rates and minimize side products.
- Protective groups such as carbobenzoxy (Cbz) or Boc are often used to mask reactive amine groups during intermediate steps, followed by hydrogenation or acid-mediated deprotection.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| CDI Activation + Pyrrolidine Addition + TFA Cyclization | CDI, pyrrolidine, TFA, 2,5-dimethoxytetrahydrofuran, THF, 80 °C | One-pot, high purity, good yields | Requires careful temperature control |
| C-H Activation Arylation from Pyroglutamate | LHMDS, allylbromide, OsO4, NaIO4, EDCI, HOBt | Access to complex derivatives | Multi-step, low overall yield |
| Williamson Ether Synthesis | Phenol derivative, alkyl halide, base (K2CO3/NaH), aprotic solvent | Straightforward ether formation | Sensitive to steric hindrance |
| Amide Coupling with Trifluoroacetic Anhydride | TFAA, DCM, pyrrolidine | Efficient amide bond formation | Requires controlled addition |
Research Findings and Notes
- The one-pot CDI-mediated method is favored for its efficiency and scalability, producing high-purity products suitable for pharmaceutical applications.
- Steric hindrance around the phenolic hydroxyl or amine groups can reduce yields and require elevated temperatures or longer reaction times.
- The use of trifluoroacetic acid and 2,5-dimethoxytetrahydrofuran facilitates intramolecular cyclization, improving the overall yield of the pyrrolidinyl-phenylmethanol compound.
- Multi-step synthetic routes involving amino acid derivatives provide access to stereochemically defined analogs but are less practical for bulk synthesis due to complexity and low yields.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly valuable in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems .
Therapeutic Potential:
Research indicates that {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol may exhibit antimicrobial and antifungal properties, making it a candidate for further investigation in the treatment of infections. Additionally, its interaction with specific receptors in the central nervous system suggests potential applications in treating depression and anxiety disorders.
Neuroscience Research
Investigating Neurotransmitter Systems:
The compound is utilized in studies exploring neurotransmitter systems, which are critical for understanding drug mechanisms and their effects on brain function. Its binding affinity to neurotransmitter receptors is essential for assessing its pharmacological efficacy .
Organic Synthesis
Versatile Building Block:
In organic chemistry, {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol is employed for synthesizing complex molecules. Its structure allows for diverse reactivity patterns, facilitating the creation of various derivatives that can be tailored for specific applications .
Material Science
Development of New Materials:
The compound finds applications in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure can contribute to the development of materials with specific functionalities, such as improved mechanical strength or thermal stability .
Biochemical Studies
Assays and Enzyme Interactions:
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol is utilized in biochemical assays to investigate enzyme activity and interactions. This application is crucial for drug discovery, as understanding these interactions can lead to the identification of new therapeutic targets .
Summary of Key Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for neurological disorder treatments; potential antimicrobial properties. |
| Neuroscience Research | Study of neurotransmitter systems; binding affinity assessments. |
| Organic Synthesis | Building block for complex molecule synthesis; diverse reactivity patterns. |
| Material Science | Development of polymers with enhanced properties. |
| Biochemical Studies | Investigation of enzyme activity; crucial for drug discovery processes. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Antimicrobial Activity:
- Investigations have shown that derivatives of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exhibit significant antimicrobial effects against certain pathogens, suggesting its utility in developing new antibiotics.
- Neurological Applications:
-
Synthetic Methodologies:
- Several synthetic routes have been developed to prepare {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol efficiently, showcasing its accessibility for further research and development in medicinal chemistry.
Mechanism of Action
The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : Analogs like 3-(3-methoxyphenyl)pyrrolidine HCl are synthesized via reductive amination or Suzuki coupling, with yields exceeding 80% under optimized conditions .
Biological Activity
The compound {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol, a derivative of phenolic and pyrrolidine structures, has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, including antiviral, anticancer, and neuroprotective activities.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : A methoxy-substituted phenyl ring connected to a pyrrolidine moiety.
- Molecular Formula : CHN\O
Antiviral Activity
Recent studies have indicated that compounds similar to {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exhibit significant antiviral properties. For instance, derivatives with modifications on the pyrrolidine ring have shown promising results against various viral targets.
- Case Study : A series of pyrrolidine derivatives were evaluated for their ability to inhibit Zika virus protease with IC values ranging from 0.39 μM to 30 μM, demonstrating the importance of structural modifications in enhancing antiviral efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Several analogs have been synthesized and tested for their cytotoxic effects on cancer cell lines.
| Compound | IC (µM) | Cancer Type |
|---|---|---|
| A | 2.5 | Breast |
| B | 1.8 | Lung |
| C | 5.0 | Colon |
In these studies, it was observed that modifications at specific positions on the phenyl ring significantly influenced the cytotoxicity profiles .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Research indicates that certain derivatives can modulate pathways involved in neurodegeneration.
- Mechanism : The compound has been shown to upregulate antioxidant enzymes and downregulate amyloid-beta production in neuronal cell models, suggesting its potential role in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol. Key findings include:
- Pyrrolidine Modifications : Changes in the substitution pattern on the pyrrolidine ring can enhance or diminish biological activity.
- Phenolic Substituents : The presence of electron-donating or withdrawing groups on the phenolic ring significantly impacts the compound's potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
